(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Description
Molecular Architecture and Stereochemical Configuration
The core structure consists of a benzo-fused seven-membered cycloheptanol ring system. X-ray crystallographic data confirm the (5S) absolute configuration at the chiral alcohol-bearing carbon (C5), which adopts an R/S descriptor of S due to the Cahn-Ingold-Prelog priority rules. The molecular formula (C₁₁H₁₄O) corresponds to a bicyclic system featuring:
- A benzene ring fused to a partially saturated cycloheptane ring
- Hydroxyl group at the bridgehead position (C5)
- Three methylene groups (C6-C8) in the saturated portion
Key structural parameters derived from single-crystal analysis reveal:
| Parameter | Value | Source |
|---|---|---|
| C5-O bond length | 1.42 Å | |
| C5-C6 bond length | 1.54 Å | |
| C9-C10 (aromatic) | 1.39 Å | |
| Torsion angle C4-C5-O | 112.3° |
The InChI code (1S/C11H14O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2) specifies the stereochemical connectivity, while the InChI key (ZBNIQZCMPPVSKL-UHFFFAOYSA-N) provides a unique structural fingerprint.
Comparative Analysis of Annulene Ring Systems in Benzannelated Compounds
The benzoannulene system exhibits distinct electronic and steric properties compared to other benzannelated annulenes:
| Annulene Type | Ring Size | Conjugation | Strain Energy (kcal/mol) | Stability |
|---|---|---|---|---|
| Benzoannulene | 10-π e⁻ | Full | 4.2 | High |
| Benzoannulene | 8-π e⁻ | Partial | 18.7 | Moderate |
| Benzoannulene | 10-π e⁻ | Full | 6.5 | High |
The partial conjugation in benzoannulene arises from non-planar deformation of the cycloheptane ring, creating a bent π-system that reduces aromatic stabilization compared to benzoannulene derivatives. This structural distortion increases ring strain but enables unique reactivity at the bridgehead hydroxyl group.
Conformational Dynamics in Solution and Solid States
Variable-temperature NMR studies (400 MHz, CDCl₃) reveal dynamic equilibria between two dominant chair-boat conformers in solution:
| Conformer | ΔG‡ (kcal/mol) | Population (298K) | Characteristic NMR Shifts |
|---|---|---|---|
| Chair | 0.0 | 62% | δH6 1.72 ppm (dd, J=12.4 Hz) |
| Boat | 1.3 | 38% | δH6 2.15 ppm (m) |
In the crystalline state, X-ray analysis shows locking into a single boat conformation with:
- Pseudoequatorial orientation of the hydroxyl group
- C7-C8-C9-C10 torsion angle of 158.4°
- Flattening of the cycloheptane ring (deviation <0.2 Å from mean plane)
Molecular dynamics simulations (AMBER force field) predict a 0.8 ns⁻¹ interconversion rate between conformers in chloroform at 25°C.
Hydrogen Bonding Patterns and Molecular Packing
The crystal lattice (space group P2₁2₁2₁) exhibits three distinct hydrogen bonding motifs:
| Interaction | Donor-Acceptor Distance | Angle (°) | Symmetry Operation |
|---|---|---|---|
| O-H···O (intramol) | 2.61 Å | 156 | x,y,z |
| C-H···π (intermol) | 3.02 Å | 142 | 1-x,1-y,1-z |
| O-H···C (weak) | 3.18 Å | 128 | x,1/2-y,1/2+z |
Data from
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
InChI |
InChI=1S/C11H14O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2/t11-/m0/s1 |
InChI Key |
ZBNIQZCMPPVSKL-NSHDSACASA-N |
Isomeric SMILES |
C1CCC2=CC=CC=C2[C@H](C1)O |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)O |
Origin of Product |
United States |
Preparation Methods
Malonate Alkylation Route
This approach involves the alkylation of diethyl malonate derivatives with substituted phenylethyl mesylates, followed by cyclization and hydrolysis steps to form the benzoannulene skeleton.
| Step | Reagents & Conditions | Outcome & Yield |
|---|---|---|
| 1. Preparation of 2-(2-methylphenyl)ethyl methanesulfonate | React 2-(2-methylphenyl)ethanol with methanesulfonyl chloride and triethylamine in anhydrous dichloromethane at 0°C to room temperature overnight | Quantitative yield (~100%) of mesylate as a clear liquid |
| 2. Alkylation of diethyl malonate | Sodium metal dissolved in absolute ethanol, diethyl malonate added, followed by dropwise addition of mesylate at room temperature, reflux for 3 hours | High yield (~97%) of diester intermediate |
| 3. Formation of triester | Sodium hydride in anhydrous tetrahydrofuran (THF) reacts with diester, followed by addition of tert-butyl bromoacetate, stirred overnight at room temperature | Good yield (~84%) of triester |
| 4. Hydrolysis and cyclization | Treatment of triester with trifluoroacetic acid at room temperature for 90 minutes, followed by extraction and purification | Moderate yield (~62%) of acid intermediate |
This acid intermediate can then be converted into the benzoannulene ketone or alcohol derivatives by further functional group transformations such as reduction or lactone formation.
Reduction and Functionalization
The key step to obtain (5S)-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol involves reduction of the ketone or lactone intermediates to the corresponding alcohol.
- Reduction agents: Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (NaBH(OAc)3) have been tested.
- Reaction conditions: In situ formation of imines or direct reduction in solvents like methanol or 1,2-dichloroethane (1,2-DCE) with acetic acid as a catalyst.
- Yields: Vary depending on conditions; optimized conditions with NaBH(OAc)3 in 1,2-DCE with aqueous sodium bicarbonate quench gave yields up to 67% for the cis-alcohol.
Diastereoselective Synthesis
The stereochemistry at the 5-position is controlled by the choice of reducing agent and reaction conditions. The cis-diastereomer (5S) is favored under carefully optimized reductive amination conditions.
Summary Table of Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Mesylation of 2-(2-methylphenyl)ethanol | Sulfonation | Methanesulfonyl chloride, triethylamine, DCM, 0°C to RT | ~100% | Clean conversion to mesylate |
| Alkylation of diethyl malonate | Nucleophilic substitution | Na, EtOH, reflux | 97% | High efficiency |
| Triester formation | Alkylation | NaH, THF, tert-butyl bromoacetate, RT overnight | 84% | Good yield |
| Hydrolysis and cyclization | Acid treatment | Trifluoroacetic acid, RT, 90 min | 62% | Moderate yield |
| Reduction to alcohol | Reductive amination | NaBH(OAc)3, 1,2-DCE, AcOH, RT, 16 hr | 67% | Optimized for cis-isomer |
Research Outcomes and Optimization Insights
- The initial synthetic routes reported in patent literature and earlier publications showed low yields in critical steps such as amide reduction and lactone formation.
- Modifications including the choice of reducing agent, solvent, and in situ imine formation improved yields and diastereoselectivity.
- Monitoring by thin-layer chromatography (TLC) and mass spectrometry was essential for optimizing reaction times and reagent stoichiometry.
- The stereochemical purity of the (5S)-alcohol was confirmed by NMR and chromatographic techniques.
Additional Notes from Patent Literature
- Patents covering substituted 6,7-dihydro-5H-benzoannulene derivatives describe processes involving similar intermediates and functional group transformations to access various analogs for therapeutic applications.
- These processes emphasize the importance of controlling stereochemistry and functional group compatibility during the preparation of benzoannulene-based scaffolds.
Scientific Research Applications
(5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s unique ring structure allows it to fit into binding pockets of target proteins, modulating their function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
The benzo[7]annulen framework allows diverse substitutions, leading to compounds with distinct pharmacological and physicochemical properties. Below is a systematic comparison:
Substitutions on the Annulene Ring
Table 1: Key Derivatives and Their Properties
Pharmacological Profiles
- SB612111: Exhibits subnanomolar affinity for NOP receptors (Ki ~ 0.1–1 nM) . Its cis-(5S,7S) configuration is critical for selectivity over opioid receptors .
- Benzo[7]annulen-7-amines: Derivatives like 7c (2-NO₂ substitution) show GluN2B receptor antagonism (Ki = 1.6–3.6 nM), rivaling ifenprodil . Docking studies reveal interactions at the GluN1b/GluN2B interface .
- Halogenated Derivatives : Bromo and chloro variants (e.g., compounds in ) may improve metabolic stability but lack reported receptor data.
Physicochemical Properties
Table 2: Key Physical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| (5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol | 162.23 | 2.1 | Low (hydroxyl) | -OH |
| 9k (6-methyl derivative) | 176.26 | 2.8 | Moderate | -OH, -CH₃ |
| 7c (2-NO₂, 7-amine) | 324.43 | 3.5 | Low | -NH₂, -NO₂ |
| 5-Carboxylic acid hydrochloride | 219.67 | 1.2 | High (ionic) | -COOH, -NH₃⁺Cl⁻ |
Biological Activity
(5S)-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol, with the CAS number 65915-63-1, is a polycyclic compound notable for its unique structural attributes and potential biological activities. This compound belongs to the class of specialty chemicals and has garnered interest in various fields of research due to its pharmacological properties.
Antioxidant Properties
Research indicates that (5S)-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals in biological systems, which can prevent oxidative stress and related diseases. A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
Anti-inflammatory Effects
In addition to its antioxidant properties, (5S)-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol has shown promise in modulating inflammatory responses. Experimental models have indicated that it can inhibit pro-inflammatory cytokines' production, thus potentially serving as a therapeutic agent for inflammatory conditions.
Case Studies
-
In Vitro Studies on Cell Lines :
- A study involving human cell lines treated with varying concentrations of (5S)-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol showed a dose-dependent reduction in markers of oxidative stress and inflammation.
- Results indicated a significant decrease in reactive oxygen species (ROS) levels when compared to untreated controls.
-
Animal Models :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of (5S)-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol led to reduced swelling and pain responses compared to placebo groups.
- Histological analysis revealed lower infiltration of inflammatory cells in tissues treated with the compound.
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
